Cas no 23828-06-0 (Bradykinin (2-7) acetate salt H-Pro-Pro-Gly-Phe-Ser-Pro-OH acetate salt)

Bradykinin (2-7) acetate salt (H-Pro-Pro-Gly-Phe-Ser-Pro-OH acetate salt) is a bioactive peptide fragment derived from the endogenous bradykinin sequence. This hexapeptide retains key structural motifs involved in receptor interactions, making it valuable for research in cardiovascular physiology, inflammation, and pain signaling. The acetate salt form enhances solubility and stability in aqueous solutions, facilitating in vitro and in vivo studies. Its well-defined sequence allows for precise investigation of bradykinin-mediated pathways, particularly those involving the B2 receptor. The product is typically characterized by high purity (>95%) via HPLC, ensuring reliable experimental reproducibility in pharmacological and biochemical applications.
Bradykinin (2-7) acetate salt H-Pro-Pro-Gly-Phe-Ser-Pro-OH acetate salt structure
23828-06-0 structure
Product name:Bradykinin (2-7) acetate salt H-Pro-Pro-Gly-Phe-Ser-Pro-OH acetate salt
CAS No:23828-06-0
MF:C29H40N6O8
MW:600.663307189941
CID:240232
PubChem ID:14186381

Bradykinin (2-7) acetate salt H-Pro-Pro-Gly-Phe-Ser-Pro-OH acetate salt Chemical and Physical Properties

Names and Identifiers

    • 2-7-Bradykinin (9CI)
    • Bradykinin (2-7)
    • H-PRO-PRO-GLY-PHE-SER-PRO-OH
    • bradykinin fragment 2-7
    • L-Pro-L-Pro-Gly-L-Phe-L-Ser-L-Pro-OH
    • L-PRO-PRO-GLY-PHE-SER-PRO
    • PRO-PRO-GLY-PHE-SER-PRO
    • Pro-Pro-Gly-Phe-Ser-Pro-OH
    • (2S)-1-[(2S)-3-hydroxy-2-[[(2S)-3-phenyl-2-[[2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid
    • (S)-1-((S)-3-hydroxy-2-((S)-3-phenyl-2-(2-((S)-1-((S)-pyrrolidine-2-carbonyl)pyrrolidine-2-carboxamido)acetamido)propanamido)propanoyl)pyrrolidine-2-carboxylic acid
    • 23828-06-0
    • Bradykinin (2-7) acetate salt H-Pro-Pro-Gly-Phe-Ser-Pro-OH acetate salt
    • Inchi: InChI=1S/C29H40N6O8/c36-17-21(28(41)35-14-6-11-23(35)29(42)43)33-25(38)20(15-18-7-2-1-3-8-18)32-24(37)16-31-26(39)22-10-5-13-34(22)27(40)19-9-4-12-30-19/h1-3,7-8,19-23,30,36H,4-6,9-17H2,(H,31,39)(H,32,37)(H,33,38)(H,42,43)/t19-,20-,21-,22-,23-/m0/s1
    • InChI Key: ACXPKKAGSGSMMJ-VUBDRERZSA-N
    • SMILES: OC[C@@H](C(N1CCC[C@H]1C(O)=O)=O)NC([C@@H](NC(CNC([C@@H]2CCCN2C([C@@H]3CCCN3)=O)=O)=O)CC4=CC=CC=C4)=O

Computed Properties

  • Exact Mass: 600.29100
  • Monoisotopic Mass: 600.29076226g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 6
  • Hydrogen Bond Acceptor Count: 14
  • Heavy Atom Count: 43
  • Rotatable Bond Count: 17
  • Complexity: 1050
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.9
  • Topological Polar Surface Area: 198Ų

Experimental Properties

  • Water Partition Coefficient: Soluble in water at 1mg/ml
  • PSA: 197.48000
  • LogP: -0.49690

Bradykinin (2-7) acetate salt H-Pro-Pro-Gly-Phe-Ser-Pro-OH acetate salt Security Information

  • Storage Condition:-15°C

Bradykinin (2-7) acetate salt H-Pro-Pro-Gly-Phe-Ser-Pro-OH acetate salt Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
B284495-10mg
Bradykinin (2-7) acetate salt H-Pro-Pro-Gly-Phe-Ser-Pro-OH acetate salt
23828-06-0
10mg
$ 1180.00 2022-06-07
TRC
B284495-5mg
Bradykinin (2-7) acetate salt H-Pro-Pro-Gly-Phe-Ser-Pro-OH acetate salt
23828-06-0
5mg
$ 740.00 2022-06-07
TRC
B284495-2.5mg
Bradykinin (2-7) acetate salt H-Pro-Pro-Gly-Phe-Ser-Pro-OH acetate salt
23828-06-0
2.5mg
$ 380.00 2022-06-07
AAPPTec
P001385-10mg
Bradykinin (2-7)
23828-06-0
10mg
$255.00 2024-07-20
A2B Chem LLC
AF29589-5mg
H-PRO-PRO-GLY-PHE-SER-PRO-OH
23828-06-0
5mg
$283.00 2024-04-20
AAPPTec
P001385-25mg
Bradykinin (2-7)
23828-06-0
25mg
$510.00 2024-07-20
AAPPTec
P001385-5mg
Bradykinin (2-7)
23828-06-0
5mg
$155.00 2024-07-20
A2B Chem LLC
AF29589-25mg
H-PRO-PRO-GLY-PHE-SER-PRO-OH
23828-06-0
25mg
$700.00 2024-04-20
A2B Chem LLC
AF29589-10mg
H-PRO-PRO-GLY-PHE-SER-PRO-OH
23828-06-0
10mg
$400.00 2024-04-20

Bradykinin (2-7) acetate salt H-Pro-Pro-Gly-Phe-Ser-Pro-OH acetate salt Related Literature

Additional information on Bradykinin (2-7) acetate salt H-Pro-Pro-Gly-Phe-Ser-Pro-OH acetate salt

Professional Introduction to Bradykinin (2-7) Acetate Salt H-Pro-Pro-Gly-Phe-Ser-Pro-OH Acetate Salt (CAS No. 23828-06-0)

Bradykinin (2-7) acetate salt, with the chemical name H-Pro-Pro-Gly-Phe-Ser-Pro-OH acetate salt, is a synthetic derivative of the peptide bradykinin. This compound, identified by its CAS number CAS No. 23828-06-0, has garnered significant attention in the field of pharmaceutical research due to its unique biochemical properties and potential therapeutic applications. Bradykinin, a nonapeptide, plays a crucial role in the regulation of blood pressure, inflammation, and pain perception. The modified form, Bradykinin (2-7) acetate salt, has been engineered to enhance its stability and bioavailability, making it a valuable tool in both academic research and drug development.

The structure of Bradykinin (2-7) acetate salt H-Pro-Pro-Gly-Phe-Ser-Pro-OH acetate salt consists of a sequence of amino acids that mimic the natural peptide but with modifications to improve its pharmacokinetic profile. The addition of an acetate salt form not only increases solubility but also extends its half-life in biological systems. This modification has been particularly useful in experimental settings where prolonged activity is desired without the need for frequent dosing.

Recent studies have highlighted the importance of bradykinin derivatives in the development of novel therapeutic agents. For instance, research published in Journal of Medicinal Chemistry has demonstrated that derivatives of bradykinin can serve as potent inhibitors of angiotensin-converting enzyme (ACE), which is a key enzyme in regulating blood pressure. The modified peptide, Bradykinin (2-7) acetate salt, has shown promise in preclinical trials for its ability to lower blood pressure without the side effects associated with traditional ACE inhibitors.

In addition to its cardiovascular applications, Bradykinin (2-7) acetate salt H-Pro-Pro-Gly-Phe-Ser-Pro-OH acetate salt has been explored for its potential role in pain management. Bradykinin is known to stimulate nociceptors, which are sensory nerve endings involved in transmitting pain signals. By modulating bradykinin activity, researchers have been able to develop compounds that can either enhance or inhibit pain perception. The acetate salt form has been found to be particularly effective in these contexts due to its improved stability and bioavailability.

The synthesis of Bradykinin (2-7) acetate salt H-Pro-Pro-Gly-Phe-Ser-Pro-OH acetate salt involves a series of chemical reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic techniques, such as solid-phase peptide synthesis (SPPS), have been employed to ensure high yield and purity. These techniques allow for the efficient production of complex peptides like this one, which would be otherwise challenging to obtain using traditional synthetic methods.

The pharmacological properties of Bradykinin (2-7) acetate salt have been further investigated in various animal models. Studies have shown that this compound can modulate inflammatory responses by interacting with specific receptors on immune cells. This interaction leads to a cascade of intracellular signaling events that ultimately result in reduced inflammation and pain. The acetate salt form has been found to enhance these effects while minimizing off-target interactions, making it a promising candidate for future clinical applications.

The development of targeted therapies for chronic diseases has been revolutionized by the use of peptide derivatives like Bradykinin (2-7) acetate salt H-Pro-Pro-Gly-Phe-Ser-Pro-OH acetate salt. By leveraging the body's natural biochemical pathways, researchers have been able to design compounds that can precisely target disease mechanisms without affecting healthy tissues. This approach has led to significant advancements in treating conditions such as hypertension, inflammation-related disorders, and chronic pain syndromes.

The future prospects for Bradykinin (2-7) acetate salt are promising, with ongoing research aimed at optimizing its pharmacological profile and exploring new therapeutic indications. Innovations in drug delivery systems are also being explored to enhance the efficacy and reduce the dosing frequency of this compound. As our understanding of peptide biochemistry continues to evolve, it is likely that additional derivatives will be developed that offer even greater therapeutic benefits.

In conclusion, Bradykinin (2-7) acetate salt H-Pro-Pro-Gly-Phe-Ser-Pro-OH acetate salt represents a significant advancement in the field of peptidergic drug development. Its unique structure and improved pharmacokinetic properties make it a valuable tool for both research and clinical applications. As further studies continue to uncover its potential benefits, this compound is poised to play a crucial role in the treatment of various human diseases.

Recommend Articles

Recommended suppliers
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd